
3-Anilinobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Anilinobenzonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of benzonitrile where an aniline group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Anilinobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzonitrile with aniline in the presence of a reducing agent. The nitro group is reduced to an amino group, forming this compound. Another method involves the direct amination of 3-chlorobenzonitrile with aniline under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of 3-nitrobenzonitrile or the use of transition metal catalysts to facilitate the amination reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Anilinobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Anilinobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-anilinobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-Aminobenzonitrile: Similar structure but lacks the aniline group.
3-Chlorobenzonitrile: Contains a chlorine atom instead of an aniline group.
3-Nitrobenzonitrile: Contains a nitro group instead of an aniline group.
Uniqueness: 3-Anilinobenzonitrile is unique due to the presence of both an aniline and a nitrile group, which allows it to participate in a diverse range of chemical reactions and applications. Its dual functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C13H10N2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-anilinobenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,15H |
InChI-Schlüssel |
GWZICGHUTPQXIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


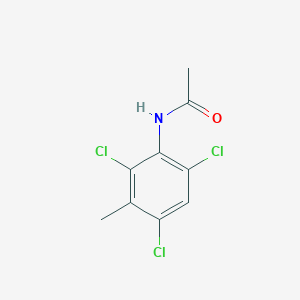

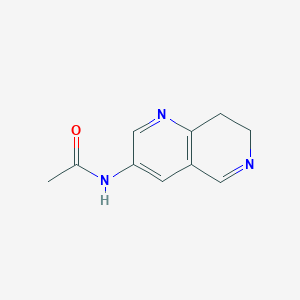

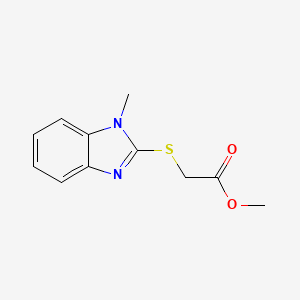
![N'-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide](/img/structure/B13879408.png)

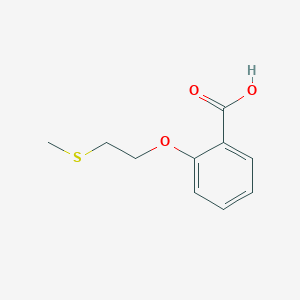


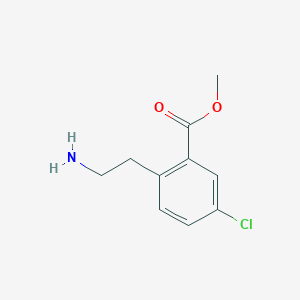
![4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13879443.png)
![tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate](/img/structure/B13879447.png)
![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)
